molecular formula C13H10ClN3S2 B2461651 5-[2-(3-Chloroanilino)vinyl]-3-(methylsulfanyl)-4-isothiazolecarbonitrile CAS No. 1164507-55-4

5-[2-(3-Chloroanilino)vinyl]-3-(methylsulfanyl)-4-isothiazolecarbonitrile

Cat. No.: B2461651
CAS No.: 1164507-55-4
M. Wt: 307.81
InChI Key: PIVJUWQZDWVUGW-AATRIKPKSA-N
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Description

5-[2-(3-Chloroanilino)vinyl]-3-(methylsulfanyl)-4-isothiazolecarbonitrile is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of a chloroanilino group, a vinyl group, a methylsulfanyl group, and an isothiazolecarbonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(3-Chloroanilino)vinyl]-3-(methylsulfanyl)-4-isothiazolecarbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isothiazole Ring: The isothiazole ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Vinyl Group: The vinyl group is introduced via a vinylation reaction, often using reagents such as vinyl halides or vinyl boronates.

    Attachment of the Chloroanilino Group: The chloroanilino group is attached through a nucleophilic substitution reaction, where a chloroaniline derivative reacts with the intermediate compound.

    Addition of the Methylsulfanyl Group: The methylsulfanyl group is introduced through a thiolation reaction, typically using methylthiolating agents.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5-[2-(3-Chloroanilino)vinyl]-3-(methylsulfanyl)-4-isothiazolecarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the nitrile group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the chloroanilino group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Amines, thiols, dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted anilines, thiolated derivatives.

Scientific Research Applications

5-[2-(3-Chloroanilino)vinyl]-3-(methylsulfanyl)-4-isothiazolecarbonitrile has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 5-[2-(3-Chloroanilino)vinyl]-3-(methylsulfanyl)-4-isothiazolecarbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-[2-(3-Bromoanilino)vinyl]-3-(methylsulfanyl)-4-isothiazolecarbonitrile
  • 5-[2-(3-Fluoroanilino)vinyl]-3-(methylsulfanyl)-4-isothiazolecarbonitrile
  • 5-[2-(3-Methoxyanilino)vinyl]-3-(methylsulfanyl)-4-isothiazolecarbonitrile

Uniqueness

5-[2-(3-Chloroanilino)vinyl]-3-(methylsulfanyl)-4-isothiazolecarbonitrile is unique due to the presence of the chloroanilino group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

5-[(E)-2-(3-chloroanilino)ethenyl]-3-methylsulfanyl-1,2-thiazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3S2/c1-18-13-11(8-15)12(19-17-13)5-6-16-10-4-2-3-9(14)7-10/h2-7,16H,1H3/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIVJUWQZDWVUGW-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NSC(=C1C#N)C=CNC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=NSC(=C1C#N)/C=C/NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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